molecular formula C12H13NS B13076628 2-methyl-N-(thiophen-3-ylmethyl)aniline

2-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13076628
M. Wt: 203.31 g/mol
InChI Key: BASPMKXLLADGMF-UHFFFAOYSA-N
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Description

2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring attached to the aniline structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-methylaniline with thiophen-3-ylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(thiophen-2-ylmethyl)aniline
  • 4-methoxy-N-(thiophen-2-ylmethyl)aniline
  • N-(thiophen-3-ylmethyl)aniline

Uniqueness

2-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the thiophene ring and the methyl group. This structural arrangement imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H13NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3

InChI Key

BASPMKXLLADGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CSC=C2

Origin of Product

United States

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